molecular formula C21H16N2O3 B5795573 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No. B5795573
M. Wt: 344.4 g/mol
InChI Key: BBANVDKNMTWWBS-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide, also known as BMB, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been found to possess various biological activities that make it a promising candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are implicated in the development of various diseases.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to possess various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). It has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield and purity. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to exhibit significant biological activities at low concentrations, which makes it a cost-effective compound for research. However, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to work with in aqueous solutions. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide also has poor stability in acidic and basic conditions, which limits its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide. One area of research is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide derivatives with improved solubility and stability. Another area of research is the investigation of the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to elucidate the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to possess various biological activities that make it a promising candidate for the treatment of several diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities, and has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide and its potential use in the treatment of various diseases.

Synthesis Methods

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide can be synthesized using a simple and efficient method that involves the condensation of 2-methoxybenzoic acid with 2-aminobenzamide and 2-amino-5-nitrobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide as a white solid with a high yield and purity.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-25-18-8-4-2-6-16(18)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-5-9-19(17)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBANVDKNMTWWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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